2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane
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Overview
Description
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H17Cl. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. The compound features a chloromethyl group and an ethyl group attached to the bicyclic framework, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane typically involves the chloromethylation of 2-ethylbicyclo[2.2.1]heptane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired chloromethylated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and crystallization ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The bicyclic framework provides rigidity, influencing the compound’s interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the ethyl group, making it less sterically hindered.
2-Ethylbicyclo[2.2.1]heptane: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
Uniqueness
2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane is unique due to the presence of both the chloromethyl and ethyl groups. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C10H17Cl |
---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
2-(chloromethyl)-2-ethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-2-10(7-11)6-8-3-4-9(10)5-8/h8-9H,2-7H2,1H3 |
InChI Key |
PUWMBLOUTQTOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC1C2)CCl |
Origin of Product |
United States |
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